molecular formula C31H64NO6PS B1152048 Heptanoyl Thio-PC

Heptanoyl Thio-PC

Cat. No.: B1152048
M. Wt: 609.9
InChI Key: HWBAKTCCNWQOTL-SSEXGKCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

. The synthetic route typically involves the following steps:

    Preparation of the phosphatidylcholine backbone: This involves the esterification of glycerol with phosphoric acid and subsequent attachment of choline.

    Introduction of the heptanoyl fatty acid chain: This step involves the acylation of the phosphatidylcholine backbone with heptanoic acid.

    Introduction of the thio group: This involves the thiolation of the acylated phosphatidylcholine to introduce the sulfur-containing group.

Industrial Production Methods

Industrial production of Heptanoyl Thio-PC follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Heptanoyl Thio-PC undergoes various chemical reactions, including:

    Oxidation: The thio group can be oxidized to form disulfide bonds.

    Reduction: The disulfide bonds can be reduced back to the thio group.

    Substitution: The thio group can participate in substitution reactions with other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Common reducing agents include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Common electrophiles include alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Formation of disulfide bonds.

    Reduction: Regeneration of the thio group.

    Substitution: Formation of substituted phosphatidylcholine derivatives.

Comparison with Similar Compounds

Heptanoyl Thio-PC is often compared with other thiolated phosphatidylcholine derivatives, such as dithis compound. The key differences include:

The unique structure of This compound, with its ether-linked saturated C16 moiety, results in different reactivity and biological activity compared to dithis compound .

Properties

Molecular Formula

C31H64NO6PS

Molecular Weight

609.9

IUPAC Name

[(2R)-2-heptanoylsulfanyl-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C31H64NO6PS/c1-6-8-10-12-13-14-15-16-17-18-19-20-21-23-26-36-28-30(40-31(33)24-22-11-9-7-2)29-38-39(34,35)37-27-25-32(3,4)5/h30H,6-29H2,1-5H3/t30-/m1/s1

InChI Key

HWBAKTCCNWQOTL-SSEXGKCCSA-N

SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCCCC

Synonyms

1-O-hexadecyl-2-deoxy-2-thio-R-(heptanoyl)-sn-glyceryl-3-phosphocholine

Origin of Product

United States

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